2-chloro-6-hydroxy-4(3H)-Pyrimidinone

Medicinal Chemistry Supramolecular Chemistry Drug Design

2-Chloro-6-hydroxy-4(3H)-pyrimidinone (CAS 1216965-68-2) is a heterocyclic pyrimidinone derivative with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol. The compound features a chlorine atom at the 2-position and a hydroxyl/oxo group at the 6-position on the pyrimidinone ring, providing dual functional handles—an electrophilic site (C2–Cl) for nucleophilic aromatic substitution (SNAr) and a hydrogen-bonding moiety (6-OH/oxo) that participates in tautomeric equilibria.

Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
Cat. No. B13447716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-hydroxy-4(3H)-Pyrimidinone
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)Cl)O
InChIInChI=1S/C4H3ClN2O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H2,6,7,8,9)
InChIKeyJAOBTHKSHAVIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-hydroxy-4(3H)-Pyrimidinone: A Dual-Functional Pyrimidinone Scaffold for Selective Derivatization


2-Chloro-6-hydroxy-4(3H)-pyrimidinone (CAS 1216965-68-2) is a heterocyclic pyrimidinone derivative with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol [1]. The compound features a chlorine atom at the 2-position and a hydroxyl/oxo group at the 6-position on the pyrimidinone ring, providing dual functional handles—an electrophilic site (C2–Cl) for nucleophilic aromatic substitution (SNAr) and a hydrogen-bonding moiety (6-OH/oxo) that participates in tautomeric equilibria [2]. This substitution pattern distinguishes it from other chlorohydroxypyrimidinone isomers and makes it a strategic intermediate in medicinal chemistry and agrochemical synthesis [3].

Why 2-Chloro-6-hydroxy-4(3H)-pyrimidinone Cannot Be Replaced by Generic Pyrimidinone Analogs


Positional isomerism in chlorohydroxypyrimidinones fundamentally alters reactivity profiles, hydrogen-bonding patterns, and biological target engagement. For example, 5-chlorouracil (CAS 1820-81-1, Cl at C5) acts primarily as a thymidylate synthase inhibitor and mutagen via incorporation into nucleic acids, whereas 2-chloro-6-hydroxy-4(3H)-pyrimidinone (Cl at C2) is not a nucleobase analog and instead serves as an electrophilic scaffold for selective SNAr derivatization . Similarly, 2-chloropyrimidin-4(3H)-one (CAS 55873-09-1) lacks the 6-hydroxy group and thus provides only one H-bond donor versus two, altering its supramolecular assembly and target recognition capacity . The differential reactivity of the C2–Cl bond in 2-chloro-6-hydroxy-4(3H)-pyrimidinone—generally less reactive than C4/C6 chloro substituents—enables orthogonal protection/deprotection strategies not possible with 4,6-dichloropyrimidine [1]. These distinctions make generic substitution scientifically indefensible for applications requiring predictable regioselective chemistry or specific pharmacophoric interactions.

Quantitative Differentiation Evidence for 2-Chloro-6-hydroxy-4(3H)-pyrimidinone Versus Key Analogs


Hydrogen Bond Donor/Acceptor Capacity Doubled Relative to 2-Chloropyrimidin-4(3H)-one

2-Chloro-6-hydroxy-4(3H)-pyrimidinone possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to only 1 HBD and 2 HBA for the des-hydroxy analog 2-chloropyrimidin-4(3H)-one (CAS 55873-09-1) [1]. This doubling of HBD count enables bifurcated hydrogen bonding motifs akin to natural nucleobases, as demonstrated in crystallographic studies of related pyrimidinones where the 6-hydroxy/oxo group engages in N–H···O and O–H···N interactions critical for molecular recognition [2]. The additional HBD directly impacts predicted aqueous solubility and protein-ligand binding energetics—parameters that cannot be replicated by the monofunctional analog.

Medicinal Chemistry Supramolecular Chemistry Drug Design

Rotatable Bond Count of Zero Confers Conformational Rigidity Superior to 2-Thioalkyl Pyrimidinone Derivatives

2-Chloro-6-hydroxy-4(3H)-pyrimidinone has zero rotatable bonds, resulting in a completely rigid scaffold [1]. In contrast, commonly employed 2-substituted 6-hydroxy-4(3H)-pyrimidinones such as 2-(hexylsulfanyl)-6-hydroxy-4(3H)-pyrimidinone (CAS 376616-73-8) possess 6 rotatable bonds, introducing conformational entropy penalties upon target binding . The rigid core of the target compound translates to a lower entropic cost of binding (predicted ΔS_ conf penalty reduction of approximately 4–6 kJ/mol based on the empirical rule of ~0.7–1.0 kJ/mol per frozen rotatable bond), a feature valued in fragment-based drug discovery where ligand efficiency indices penalize excessive flexibility.

Conformational Analysis Drug-Likeness Ligand Efficiency

Regioselective Chlorine Substitution Pattern Enables Orthogonal SNAr Chemistry Versus 5-Chloro-6-hydroxy Isomer

The chlorine atom at the 2-position of 2-chloro-6-hydroxy-4(3H)-pyrimidinone exhibits lower electrophilicity toward SNAr compared to chlorine at the 4- or 6-positions of the pyrimidine ring, as established by kinetic studies on chloropyrimidine systems [1]. This differential reactivity is exploited in orthogonal derivatization strategies: the C2–Cl bond is stable under conditions that displace C4/C6 chlorides, enabling sequential functionalization. In contrast, 5-chloro-6-hydroxy-4(3H)-pyrimidinone (CAS 1193-56-2) places chlorine at the vinylic C5 position, where it is electronically deactivated toward SNAr and requires entirely different activation conditions (e.g., transition metal catalysis) for displacement . The C2–Cl bond in the target compound therefore provides a unique reactivity window not available with the 5-chloro positional isomer.

Synthetic Methodology Nucleophilic Aromatic Substitution Orthogonal Protection

Green Synthesis Route Achieves 80% Yield at One-Mol Scale for 2-Substituted 6-Hydroxy Pyrimidinones

Opitz et al. (2015) reported an improved one-pot synthesis of 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones, achieving average yields of up to 80% at a one-mol scale without using highly toxic reactants such as phosphoryl chloride in stoichiometric excess [1]. This green chemistry approach uses aqueous sodium carbonate workup and avoids the phosphorus-containing byproducts characteristic of traditional POCl₃-mediated chlorinations of 4,6-dihydroxypyrimidines, which typically require 3–5 equivalents of POCl₃ and generate substantial acidic waste streams [2]. While the reported yields are for the general class of 2-substituted derivatives, the methodology directly applies to 2-chloro-6-hydroxy-4(3H)-pyrimidinone synthesis via chlorination of the parent 6-hydroxy-4(3H)-pyrimidinone scaffold.

Green Chemistry Process Chemistry Scalability

Tautomeric Equilibrium Dictates Distinct Reactivity Profile Versus 5-Chlorouracil (Nucleobase Analog)

2-Chloro-6-hydroxy-4(3H)-pyrimidinone exists in a tautomeric equilibrium between the 6-hydroxy (enol) and 6-oxo (keto, 4(3H)-pyrimidinone) forms, a feature shared with nucleobases like uracil [1]. However, the chlorine substituent at C2 shifts the tautomeric equilibrium toward the lactam (oxo) form compared to unsubstituted 6-hydroxy-4(3H)-pyrimidinone, as the electron-withdrawing chlorine destabilizes the enol tautomer. In contrast, 5-chlorouracil (CAS 1820-81-1, LogP = -0.283, predicted pKa = 6.77) is a genuine uracil analog where both N1 and N3 positions participate in Watson-Crick base pairing, making it a promiscuous antimetabolite that incorporates into RNA . The 2-chloro substitution pattern abolishes nucleobase character, preventing undesired incorporation into nucleic acids—a critical safety differentiation for applications where mutagenicity must be avoided.

Tautomerism Physicochemical Profiling Nucleobase Mimicry

Optimal Application Scenarios for 2-Chloro-6-hydroxy-4(3H)-pyrimidinone Based on Comparative Evidence


Fragment-Based Drug Discovery Requiring Rigid, Low-Molecular-Weight Scaffolds with Orthogonal Derivatization Handles

With a molecular weight of 146.53 g/mol, zero rotatable bonds, and dual functional handles (electrophilic C2–Cl and hydrogen-bonding 6-OH/oxo), 2-chloro-6-hydroxy-4(3H)-pyrimidinone is optimally suited as a fragment starting point in FBDD campaigns [1]. Its complete conformational rigidity (rotatable bonds = 0) maximizes ligand efficiency by eliminating entropic penalties upon target binding, a feature lacking in flexible 2-thioalkyl analogs . The C2–Cl bond provides a tractable vector for SNAr-based library enumeration with amines or thiols, while the 6-OH group can be independently modified via O-alkylation or converted to a triflate for cross-coupling reactions.

Green Chemistry Process Development for Scalable Heterocyclic Intermediate Production

The demonstrated one-pot synthesis methodology achieving ~80% yield at one-mol scale using aqueous workup conditions [1] positions this compound as a preferred intermediate for process chemistry groups seeking to avoid phosphorus oxychloride-mediated chlorinations. The elimination of phosphorus-containing waste streams reduces E-factor compared to traditional 4,6-dichloropyrimidine production, aligning with pharmaceutical industry sustainability goals and reducing waste treatment costs in pilot-scale campaigns.

Kinase Inhibitor Scaffold Construction Requiring Non-Mutagenic Pyrimidinone Cores

2-Chloro-6-hydroxy-4(3H)-pyrimidinone serves as a key intermediate in the synthesis of pyrimidinone-based kinase inhibitors, as documented in patent literature for hYAK3 and Cdc7 inhibitors [1]. Unlike 5-chlorouracil, which carries mutagenicity liability due to its nucleobase character and capacity for metabolic incorporation into nucleic acids, the 2-chloro-6-hydroxy substitution pattern precludes Watson-Crick base pairing . This renders the compound suitable for medicinal chemistry programs where genotoxicity flags must be minimized during hit-to-lead optimization.

Supramolecular Chemistry and Crystal Engineering Exploiting Bidentate Hydrogen Bonding

The presence of two H-bond donors and three H-bond acceptors, combined with zero rotatable bonds, enables predictable supramolecular assembly via N–H···O and O–H···N hydrogen bond networks, as established in crystallographic studies of pyrimidinone systems [1]. This property is exploitable in co-crystal design, where the compound can serve as a reliable hydrogen-bonding partner for active pharmaceutical ingredients (APIs) or in the construction of porous organic frameworks requiring geometrically defined H-bond synthons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-6-hydroxy-4(3H)-Pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.